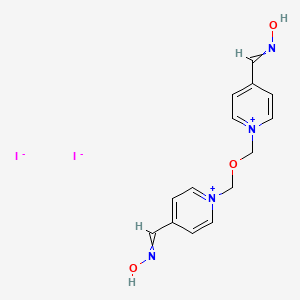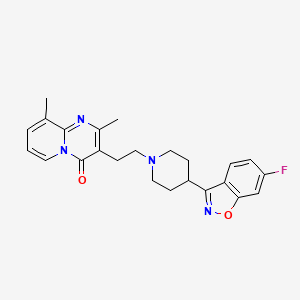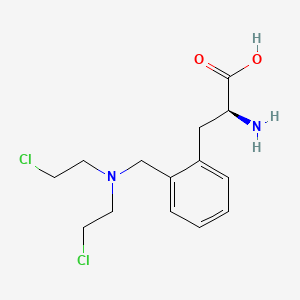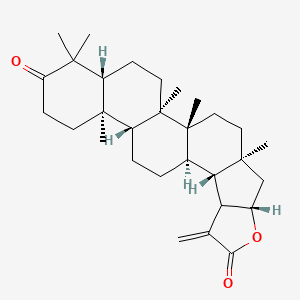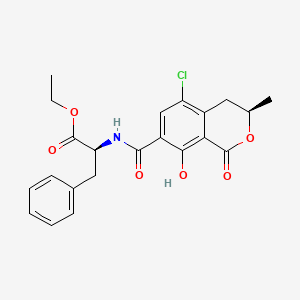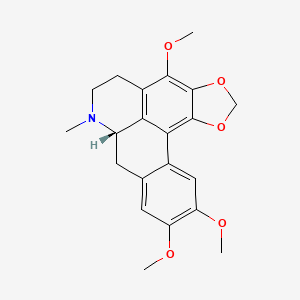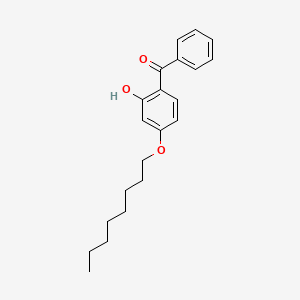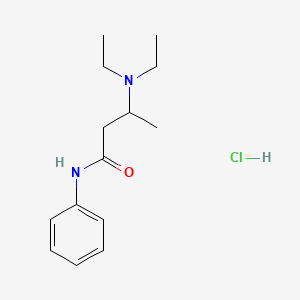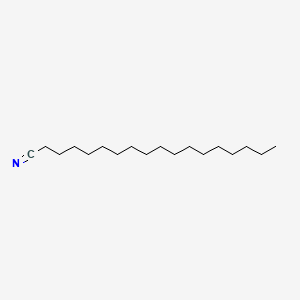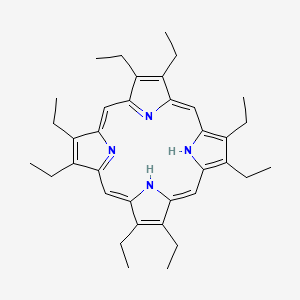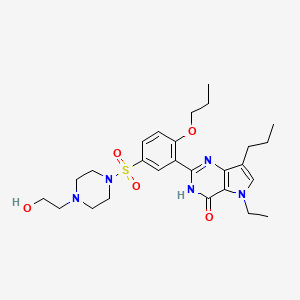
Mirodenafil
説明
Mirodenafil is a member of the class of pyrrolopyrimidines and belongs to the drug class PDE5 inhibitors, which includes avanafil, sildenafil, tadalafil, udenafil, and vardenafil . It is used as the first-line treatment for erectile dysfunction . Developed by SK Chemicals Life Science, mirodenafil is marketed in Korea under the trade name Mvix .
Molecular Structure Analysis
The molecular formula of Mirodenafil is C26H37N5O5S . The structure of Mirodenafil includes a 5- { [4- (2-hydroxyethyl)piperazin-1-yl]sulfonyl}-2-propoxyphenyl group at position 2, an ethyl group at position 5, and a propyl group at position 7 .Physical And Chemical Properties Analysis
Mirodenafil has a molecular weight of 531.7 g/mol . It is a sulfonamide, a pyrrolopyrimidine, a N-alkylpiperazine, a primary alcohol, and an aromatic ether .科学的研究の応用
Treatment of Erectile Dysfunction
Mirodenafil is a newly developed oral phosphodiesterase type 5 (PDE5) inhibitor that has been found to be an efficacious and safe treatment for erectile dysfunction (ED) . It has been shown to lead to greater improvement in erectile function, orgasmic function, sexual desire, and satisfaction with intercourse .
Improvement of Overall Satisfaction
In addition to improving sexual function, Mirodenafil has also been found to result in a more marked increase in overall satisfaction (sexual life, relationships with partner and family, and life in general) than placebo .
Treatment of Alzheimer’s Disease
Research has shown that Mirodenafil can ameliorate Alzheimer-like pathology and symptoms . It has been found to improve cognitive behavior in the APP-C105 mouse model of Alzheimer’s disease .
Reduction of Amyloid-β and Phosphorylated Tau Burdens
Mirodenafil has been demonstrated to not only reduce the amyloid-β and phosphorylated tau burdens in vivo, but also ameliorate AD pathology induced by amyloid-β .
Modulation of cGMP/PKG/CREB Signaling Pathway
Mirodenafil has been shown to induce alterations associated with the cyclic guanosine monophosphate (cGMP)/cGMP-dependent protein kinase (PKG)/cAMP-responsive element-binding protein (CREB) pathway .
Inhibition of Glycogen Synthase Kinase 3β (GSK-3β) Activity
Mirodenafil has been found to inhibit GSK-3β kinase activity, which is involved in the pathogenesis of Alzheimer’s disease .
Modulation of Glucocorticoid Receptor (GR) Signaling
Mirodenafil has been shown to inhibit homodimerization and nuclear localization of GR . This is significant as GR signaling is involved in the pathogenesis of various diseases, including Alzheimer’s disease .
Activation of Wnt/β-Catenin Signaling
Mirodenafil has been found to reduce the expression levels of the Wnt antagonist Dickkopf-1 (Dkk-1), thus activating the Wnt/β-catenin signaling . This signaling pathway is important for various cellular processes, including cell fate determination, proliferation, and migration .
将来の方向性
Mirodenafil is effective, safe, and well-tolerated in men with both ED and hypertension or lower urinary tract symptoms (LUTS)/benign prostatic hyperplasia (BPH) who are taking concomitant antihypertensive medications or α1-blockers . Its potential for chronic dosing in the treatment of ED is also being explored .
特性
IUPAC Name |
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJFNYMSCFYZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50881265 | |
| Record name | Mirodenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50881265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mirodenafil | |
CAS RN |
862189-95-5 | |
| Record name | Mirodenafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862189-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mirodenafil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862189955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mirodenafil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11792 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mirodenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50881265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIRODENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/504G362H0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Mirodenafil?
A: Mirodenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). [, ]
Q2: How does Mirodenafil interact with its target?
A: Mirodenafil binds to the catalytic site of PDE5, preventing the degradation of cGMP. [, , ] This inhibition leads to increased levels of cGMP within the corpus cavernosum. []
Q3: What are the downstream effects of PDE5 inhibition by Mirodenafil?
A: Elevated cGMP levels promote smooth muscle relaxation in the corpus cavernosum, facilitating increased blood flow and ultimately leading to penile erection. []
Q4: What is the molecular formula and weight of Mirodenafil?
A: Mirodenafil has a molecular formula of C28H34N6O4 and a molecular weight of 518.61 g/mol. [, ]
Q5: Is there spectroscopic data available for Mirodenafil?
A: While the provided research papers primarily focus on the pharmacological aspects, spectroscopic data is crucial for structural elucidation. A study utilized Gas Chromatography coupled with Mass Spectrometry (GC-MS) for identification. [] Further investigation into databases specializing in spectroscopic data is recommended for detailed information.
Q6: How does the formulation of Mirodenafil affect its stability and performance?
A: Research indicates that Mirodenafil's stability and performance can be influenced by its formulation. One study specifically explored the use of an orally dissolving film (ODF) containing Mirodenafil. [] This formulation aimed to enhance patient convenience and potentially improve bioavailability compared to traditional tablets.
Q7: Does Mirodenafil possess any catalytic properties?
A: Mirodenafil acts as an enzyme inhibitor rather than a catalyst. It exerts its therapeutic effect by blocking the enzymatic activity of PDE5, preventing the breakdown of cGMP. [, , ]
Q8: Have computational methods been employed in Mirodenafil research?
A8: While the provided papers mainly focus on experimental studies, computational chemistry plays a crucial role in drug discovery. Investigating databases for information on simulated Mirodenafil interactions with PDE5 or QSAR models developed for this compound or similar PDE5 inhibitors would be beneficial.
Q9: What is the stability profile of Mirodenafil under different storage conditions?
A9: The provided papers mainly focus on the pharmacological effects of Mirodenafil. Assessing its stability under various conditions like temperature, humidity, and light exposure requires further investigation.
Q10: Are there specific formulation strategies employed to enhance Mirodenafil's solubility or bioavailability?
A: One study investigated the pharmacokinetic profile of Mirodenafil in both its free base and hydrochloride salt forms in rats. [] Additionally, the development of an orodispersible film formulation (ODF) aimed to potentially improve patient convenience and bioavailability. []
Q11: How is Mirodenafil absorbed and distributed in the body?
A: Research in rats reveals that Mirodenafil undergoes significant first-pass metabolism, with both hepatic and gastrointestinal first-pass effects playing a role. [] The absolute oral bioavailability (F value) in rats was found to be approximately 29.4%. []
Q12: What are the primary metabolic pathways of Mirodenafil?
A: Studies in rats indicate that hepatic cytochrome P450 (CYP) enzymes, specifically CYP1A1/2, 2B1/2, 2D subfamily, and 3A1/2, are responsible for the metabolism of both Mirodenafil and its active metabolite, SK3541. [] Further research identified CYP3A4 as the major enzyme and CYP2C8 as a minor enzyme involved in Mirodenafil N-dealkylation in humans. []
Q13: How is Mirodenafil eliminated from the body?
A: While the provided papers don't explicitly describe the elimination routes, one study highlights the importance of non-renal clearance (Clnr) for Mirodenafil elimination in rats. [] This suggests a significant role of metabolism and biliary excretion in its elimination.
Q14: Does the presence of renal impairment affect the pharmacokinetics of Mirodenafil?
A: A study investigated the impact of severe renal impairment on Mirodenafil's pharmacokinetics in Korean male volunteers. [] It concluded that a single 50 mg oral dose of Mirodenafil was well-tolerated, and while clearance was slightly lower in those with severe renal impairment, the overall exposure (AUC0-t) remained similar to healthy individuals. []
Q15: Are there any known drug interactions with Mirodenafil?
A: Research suggests that co-administration of Mirodenafil with potent CYP3A4 inducers or inhibitors could potentially alter the plasma concentrations of Mirodenafil and its N-dealkylated metabolite. [] One study specifically mentions rifampin, a potent inducer of CYP enzymes, as a potential source of interaction that could reduce the therapeutic response to Mirodenafil. []
Q16: How does Mirodenafil's pharmacokinetic profile differ in individuals with diabetes mellitus?
A: Research in streptozotocin-induced diabetic rats showed a significantly smaller AUC of Mirodenafil after intravenous administration compared to control rats. [] This difference is attributed to a faster hepatic clearance in diabetic rats, potentially due to altered CYP enzyme expression and hepatic blood flow. []
Q17: Does hypertension influence the pharmacokinetic properties of Mirodenafil?
A: A study compared Mirodenafil's pharmacokinetics in spontaneously hypertensive rats (SHRs) and deoxycorticosterone acetate-salt-induced hypertensive rats (DOCA-salt rats) to their respective normotensive controls. [] Results showed variations in clearance and AUC between hypertensive and control groups, with distinct differences observed between SHR and DOCA-salt models. [] These findings suggest a potential influence of hypertension on Mirodenafil's pharmacokinetics, possibly related to differences in blood pressure regulation and vascular function. []
Q18: What in vitro models have been used to study the effects of Mirodenafil?
A: Research utilized isolated rat corpus cavernosum to demonstrate the ability of Mirodenafil to enhance nitric oxide (NO)-induced relaxation. [] This effect was significantly more pronounced in tissues from animals with acute spinal cord injury, suggesting potential therapeutic benefit in this patient population. []
Q19: What animal models have been used to evaluate the efficacy of Mirodenafil?
A19: Several animal models have been employed to assess Mirodenafil's effects:
- Rabbit Model of Acute Spinal Cord Injury: This model demonstrated the efficacy of orally administered Mirodenafil in inducing penile erections in rabbits with spinal cord transection or ischemic-reperfusion injury. [] Results showed a faster onset of erectile activity with Mirodenafil compared to sildenafil citrate. []
- Rat Model of Chronic Bladder Ischemia: This study highlighted the protective effect of Mirodenafil against bladder dysfunction induced by chronic bladder ischemia. [] Daily Mirodenafil treatment improved bladder function parameters and attenuated histological changes in the bladder wall, indicating a potential therapeutic role in bladder dysfunction associated with ischemia. []
- Rat Model of Chronic Bladder Outlet Obstruction: Research using this model examined the impact of Mirodenafil on bladder function in female rats. [] Findings revealed that Mirodenafil treatment increased bladder contraction intervals, suggesting a potential benefit in managing bladder overactivity associated with BOO. []
Q20: Have there been any clinical trials conducted to evaluate the efficacy and safety of Mirodenafil in humans?
A20: Multiple clinical trials have investigated the use of Mirodenafil in humans:
- Multicenter, Randomized, Double-Blind, Placebo-Controlled Trials in Korean Men: These trials demonstrated the efficacy and safety of Mirodenafil in a broad range of Korean men with ED of varying etiologies, severities, and ages. [, , ] Mirodenafil significantly improved erectile function, as measured by the International Index of Erectile Function (IIEF) and Sexual Encounter Profile (SEP) questionnaires, with a favorable safety profile. [, , ]
- Open-Label Study in Mexican Men with ED: This study indicated the safety and efficacy of Mirodenafil in Mexican men with ED. [] Oral Mirodenafil administration led to significant improvements in successful intercourse attempts and patient-reported outcomes like sexual satisfaction and mood. []
- Clinical Trial in Korean Men with Diabetes and ED: This study specifically evaluated Mirodenafil's efficacy in treating ED in diabetic men, a population often considered challenging to treat. [] Results showed significant improvements in erectile function and patient-reported outcomes with Mirodenafil, suggesting its potential as a valuable treatment option for this specific patient group. []
Q21: How does Mirodenafil compare to other PDE5 inhibitors in terms of efficacy, safety, and pharmacokinetic properties?
A21: Several studies compare Mirodenafil to other PDE5 inhibitors:
- Comparison to Sildenafil in a Rabbit Model: In a rabbit model of acute spinal cord injury, Mirodenafil demonstrated a faster onset of erectile activity compared to sildenafil citrate. []
- Meta-analysis of Clinical Trials: A meta-analysis of three clinical trials concluded that Mirodenafil is an effective and well-tolerated treatment for ED. [] While direct head-to-head comparisons were limited in the provided research, this meta-analysis supports the efficacy of Mirodenafil in a similar manner to other established PDE5 inhibitors.
Q22: What are some essential tools and resources for conducting research on Mirodenafil and similar compounds?
A22: Essential resources include:
Q23: Where does Mirodenafil fit within the historical development of PDE5 inhibitors?
A: Mirodenafil, first launched in Korea in 2007, [, ] belongs to a second generation of PDE5 inhibitors developed after the success of sildenafil. [] The development of Mirodenafil reflects the ongoing efforts in pharmaceutical research to create PDE5 inhibitors with improved pharmacological profiles.
Q24: Are there any potential applications of Mirodenafil beyond the treatment of erectile dysfunction?
A24: Several studies suggest potential applications of Mirodenafil in areas beyond ED:
- Bladder Dysfunction: Research highlights the protective effects of Mirodenafil against bladder dysfunction in animal models of chronic bladder ischemia [] and partial bladder outlet obstruction. [] These findings indicate a potential therapeutic role for Mirodenafil in managing certain types of bladder dysfunction.
- Skin Fibrosis: A study demonstrated that Mirodenafil ameliorated skin fibrosis in a bleomycin-induced mouse model of systemic sclerosis. [] This research suggests a possible therapeutic benefit of Mirodenafil in fibrotic diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





